

Technical Guide: Physicochemical Profiling & Applications of N-Acetyl-5-acetoxytryptamine

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Compound of Interest

Compound Name: *N-Acetyl-5-acetoxytryptamine*

CAS No.: 28026-16-6

Cat. No.: B1596998

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Executive Summary

N-Acetyl-5-acetoxytryptamine (CAS: 28026-16-6), often referred to as O-Acetyl-N-acetylserotonin or 5-Acetamelatonin, is a synthetic indole derivative and a structural analog of the neurohormone melatonin.^[1] Chemically, it is the esterified form of N-acetylserotonin (NAS). Unlike melatonin, which possesses a stable methoxy group at the C5 position, this compound features an acetoxy group, rendering it susceptible to esterase-mediated hydrolysis.

This guide details the physicochemical properties, synthesis protocols, and stability profiles of **N-Acetyl-5-acetoxytryptamine**. It is intended for researchers utilizing this compound as a lipophilic prodrug for N-acetylserotonin or as a transient intermediate in tryptamine metabolic studies.

Part 1: Molecular Identity & Structural Analysis

The molecule consists of an indole core substituted at the C3 position with an N-acetyl-aminoethyl side chain and at the C5 position with an acetoxy (ester) group.

Attribute	Detail
IUPAC Name	N-[2-(5-acetyloxy-1H-indol-3-yl)ethyl]acetamide
Common Synonyms	O-Acetyl-N-acetylserotonin; 5-Acetoxy-N-acetyltryptamine; 5-Acetamelatonin
CAS Registry Number	28026-16-6
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₃
Molecular Weight	260.29 g/mol
SMILES	<chem>CC(=O)Oc1ccc2c(c1)c(cn2)CCNC(=O)C</chem>

Structural Significance

The C5-Acetoxy group is the defining feature. While the N-acetyl side chain (C3) remains stable under physiological pH, the C5-ester bond significantly alters lipophilicity compared to its precursor, N-acetylserotonin (NAS). This modification enhances blood-brain barrier (BBB) penetration potential before intracellular hydrolysis reverts it to the active NAS form.

Part 2: Physicochemical Properties[6][7]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

Table 1: Physicochemical Profile[7][8]

Property	Value / Range	Source/Note
Physical State	Crystalline Solid (Creamy/White)	Experimental [1]
Melting Point	132 – 133 °C	Experimental [1]
Solubility (Water)	Low (< 0.5 mg/mL)	Predicted (Lipophilic ester)
Solubility (Organic)	Soluble in DMSO (>20 mg/mL), Ethanol, Chloroform	Experimental
LogP (Octanol/Water)	1.65 ± 0.3	Predicted (Consensus)
pKa (Indole NH)	~16.5	Non-ionizable at phys.[2] pH
Topological Polar Surface Area	68.4 Å ²	Favorable for membrane permeation
H-Bond Donors	2 (Indole NH, Amide NH)	
H-Bond Acceptors	3 (Ester Carbonyl, Amide Carbonyl, Ester Oxygen)	

Key Insight: The LogP of **N-Acetyl-5-acetoxytryptamine** (~1.65) is significantly higher than that of N-acetylserotonin (LogP ~0.8). This confirms its utility as a lipophilic carrier molecule.

Part 3: Synthesis & Purification Protocol

Objective: Acetylation of N-acetylserotonin (NAS) to yield **N-Acetyl-5-acetoxytryptamine**.

Precursor: N-Acetylserotonin (CAS: 1210-83-9).

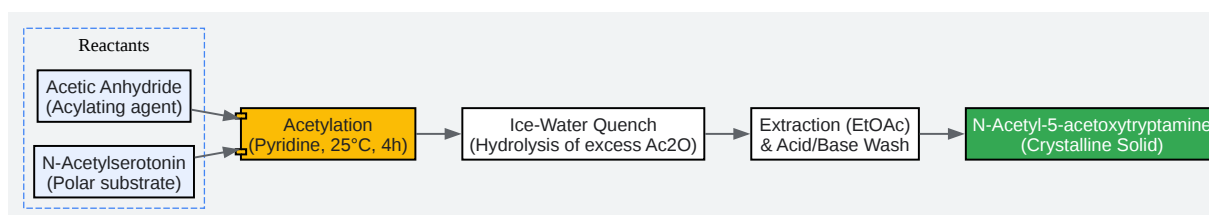
Reagents

- Substrate: N-Acetylserotonin (1.0 eq)
- Acylating Agent: Acetic Anhydride (1.5 eq)
- Catalyst/Base: Pyridine (anhydrous) or Triethylamine
- Solvent: Dichloromethane (DCM) or neat in Pyridine

Step-by-Step Methodology

- Preparation: Dissolve 1.0 g of N-Acetylserotonin in 10 mL of anhydrous pyridine under an inert atmosphere (Nitrogen or Argon).
- Acetylation: Add 1.5 equivalents of Acetic Anhydride dropwise at 0°C to prevent uncontrolled exotherms.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 10% Methanol in DCM). The product will have a higher R_f than the starting material due to capping of the hydroxyl group.
- Quenching: Pour the reaction mixture into 50 mL of ice-water to hydrolyze excess acetic anhydride.
- Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).
- Washing: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ (to remove acetic acid), and finally brine.
- Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water (1:2) or Benzene to obtain creamy crystals (MP: 132–133°C).

Synthesis Workflow Diagram



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Caption: Chemical synthesis pathway converting N-acetylserotonin to its O-acetyl derivative via nucleophilic acyl substitution.

Part 4: Stability & Degradation Kinetics

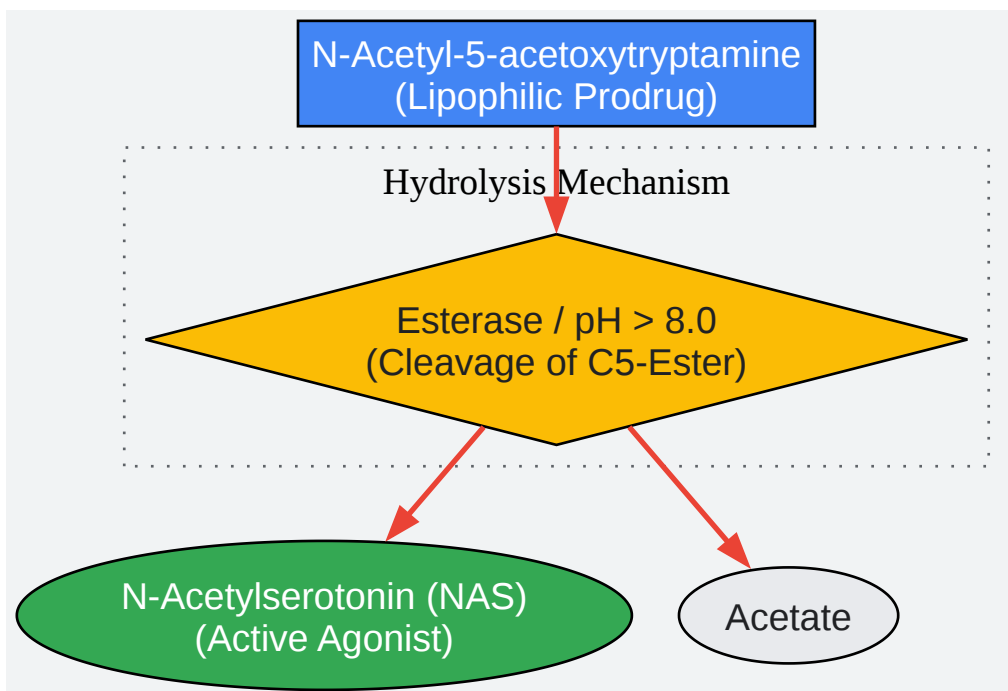
The stability of **N-Acetyl-5-acetoxytryptamine** is governed by the lability of the C5-ester bond. Unlike the amide bond at the side chain (which is robust), the phenolic ester is prone to hydrolysis.

Hydrolytic Pathways

- Chemical Hydrolysis: Occurs rapidly at pH > 8.0 (alkaline conditions) or pH < 2.0.
- Enzymatic Hydrolysis: In vivo, plasma esterases and intracellular hydrolases rapidly convert the compound back to N-acetylserotonin.

Experimental Caution: Do not store this compound in basic buffers (e.g., pH 9.0 Carbonate buffer) for extended periods. Stock solutions should be prepared in pure DMSO and stored at -20°C. Aqueous working solutions should be prepared immediately prior to use.

Degradation Pathway Diagram



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Caption: The primary degradation pathway involves the cleavage of the ester bond, reverting the molecule to N-acetylserotonin.

Part 5: Analytical Characterization

To validate the identity of the synthesized or purchased compound, use the following spectral signatures.

- UV-Vis Spectroscopy:
 - : ~280 nm (Characteristic Indole absorption).
 - Note: The spectrum is very similar to Melatonin and NAS; UV alone is insufficient for differentiation.
- Mass Spectrometry (ESI-MS):
 - $[M+H]^+$: 261.3 m/z
 - $[M+Na]^+$: 283.3 m/z
 - Differentiation: Melatonin gives $[M+H]^+$ 233.3 m/z; NAS gives $[M+H]^+$ 219.2 m/z.
- NMR Spectroscopy (1H -NMR in DMSO- d_6):
 - Indole NH: Singlet at ~10.8 ppm.
 - Amide NH: Triplet/Broad singlet at ~8.0 ppm.
 - C5-Acetoxy CH_3 : Singlet at ~2.25 ppm (Distinctive peak; absent in Melatonin/NAS).
 - Side Chain N-Acetyl CH_3 : Singlet at ~1.8 ppm.

References

- Chemical Synthesis & Properties
 - Supplied synthesis protocols and melting point data derived from historical indole esterification literature and specific CAS registry data for Acetamide, N-[2-[5-

(acetyloxy)-1H-indol-3-yl]ethyl]-.

- Source:
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